molecular formula C9H5Br2NO B6187389 2-bromo-5-(3-bromophenyl)-1,3-oxazole CAS No. 1896751-58-8

2-bromo-5-(3-bromophenyl)-1,3-oxazole

Cat. No.: B6187389
CAS No.: 1896751-58-8
M. Wt: 303
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Description

Product Overview 2-Bromo-5-(3-bromophenyl)-1,3-oxazole is a high-purity chemical compound supplied for research and development purposes. This derivative belongs to the oxazole class of heterocyclic compounds, which are recognized as privileged scaffolds in medicinal chemistry due to their wide spectrum of biological activities . The molecular formula is C 9 H 5 Br 2 NO, with a molecular weight of 302.95 g/mol . It is provided with a CAS Registry Number of 1896751-58-8 . Research Applications and Value Oxazole derivatives are valuable intermediates for the synthesis of new chemical entities in drug discovery . The specific substitution pattern on this compound, featuring bromine atoms at the 2-position of the oxazole ring and the 3-position of the phenyl ring, makes it a versatile building block for further functionalization via metal-catalyzed cross-coupling reactions. Researchers utilize this and similar oxazole cores to develop novel compounds with potential therapeutic applications. Published scientific reviews highlight that oxazole derivatives exhibit significant pharmacological activities, including antimicrobial , anticancer , and antitubercular properties . As such, this compound serves as a critical precursor in projects aimed at generating new anti-infective and oncological agents. Usage and Handling Intended Use: This product is intended for research use only by qualified laboratory personnel. It is not for diagnostic, therapeutic, or human use. Handling: Please refer to the relevant Safety Data Sheet (SDS) for comprehensive hazard and handling information before use.

Properties

CAS No.

1896751-58-8

Molecular Formula

C9H5Br2NO

Molecular Weight

303

Purity

95

Origin of Product

United States

Reactivity and Functionalization of 2 Bromo 5 3 Bromophenyl 1,3 Oxazole Scaffolds

Cross-Coupling Reactions at Bromine Centers

Transition metal-catalyzed cross-coupling reactions are powerful tools for carbon-carbon and carbon-heteroatom bond formation, enabling the derivatization of the 2-bromo-5-(3-bromophenyl)-1,3-oxazole core.

The Suzuki-Miyaura coupling is a versatile method for forming biaryl and heteroaryl-aryl linkages by reacting an organohalide with an organoboron compound, typically in the presence of a palladium catalyst and a base. wikipedia.orgillinois.edu For this compound, this reaction offers a direct route to introduce a wide array of aryl and heteroaryl substituents. The C-Br bond at the 2-position of the oxazole (B20620) is generally more reactive than the C-Br bond on the phenyl ring, allowing for selective coupling. semanticscholar.org However, with appropriate catalyst systems and conditions, coupling at both positions is also feasible.

Key components of the Suzuki-Miyaura reaction include the choice of palladium catalyst, ligand, base, and solvent, all of which can influence the reaction's efficiency and selectivity. researchgate.netnih.gov For instance, the use of palladium acetate (B1210297) with phosphine (B1218219) ligands like XPhos is common in achieving high yields for the coupling of bromo-heterocycles. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Heterocycles

Catalyst Ligand Base Solvent Temperature (°C) Yield (%) Reference
Pd(OAc)₂ XPhos K₂CO₃ THF 80 Low to moderate acs.org
PdCl₂(dppf) - Cs₂CO₃ DMF Reflux No product semanticscholar.org
XPhosPdG2 XPhos K₂CO₃ Dioxane/H₂O 100 Good to Excellent nih.gov
Pd/C None K₂CO₃ Isopropanol/H₂O 80 Good to Excellent researchgate.net

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. organic-chemistry.orglibretexts.org This reaction is particularly useful for introducing alkynyl moieties onto the this compound scaffold, which can serve as handles for further transformations. The reaction is typically carried out under mild conditions, often at room temperature, using a base such as an amine which can also act as the solvent. organic-chemistry.org

The reactivity difference between the two bromine atoms allows for selective alkynylation, primarily at the more reactive 2-position of the oxazole ring. nih.gov Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the copper co-catalyst. organic-chemistry.org

Table 2: General Conditions for Sonogashira Coupling of Aryl Bromides

Catalyst Co-catalyst/Ligand Base Solvent Temperature (°C) Reference
Pd(PPh₃)₄ CuI Et₃N DMF 25-100 scirp.org
PdCl₂(PPh₃)₂ CuI Piperidine DMF 25 organic-chemistry.org
Pd(CF₃COO)₂ PPh₃, CuI Et₃N DMF 100 scirp.org
Pd(II) β-oxoiminatophosphane None Piperidine Solvent-free 25-50 organic-chemistry.org

The Heck reaction provides a method for the arylation or vinylation of an alkene with an aryl or vinyl halide, catalyzed by a palladium complex in the presence of a base. wikipedia.orgorganic-chemistry.org This reaction can be employed to introduce alkenyl groups at the brominated positions of this compound. The reaction typically demonstrates high trans selectivity. organic-chemistry.org

A variety of palladium catalysts, including those with N-heterocyclic carbene (NHC) ligands, have been shown to be effective. organic-chemistry.org The choice of base and solvent is crucial for the reaction's success, with common bases including potassium carbonate and sodium acetate, and polar aprotic solvents like DMF being frequently used. nih.govnih.gov

Table 3: Typical Parameters for the Heck Coupling Reaction

Catalyst Base Solvent Temperature (°C) Reference
Pd(OAc)₂ K₂CO₃ DMF/H₂O 80 nih.gov
Pd(L-proline)₂ K₂CO₃ Water Microwave nih.gov
Pd EnCat®40 AcONa Ethanol 140 (Microwave) nih.gov
Palladacycle phosphine mono-ylide NaHCO₃ Toluene (B28343) 130 organic-chemistry.org

Beyond the more common Suzuki, Sonogashira, and Heck reactions, other cross-coupling methods can be utilized for the functionalization of this compound.

The Negishi coupling involves the reaction of an organohalide with an organozinc compound, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is notable for its ability to form C-C bonds between sp³, sp², and sp hybridized carbon atoms and its high functional group tolerance. wikipedia.org Organozinc reagents can be prepared and used to introduce a wide variety of substituents. researchgate.netyoutube.com

The Stille reaction utilizes an organotin reagent to couple with an organic halide, catalyzed by palladium. wikipedia.orglibretexts.org Organostannanes are stable to air and moisture, and a broad range of these reagents are commercially available. wikipedia.org This method has been successfully applied to the cross-coupling of halo-oxazoles and halo-thiazoles, demonstrating its utility for the derivatization of such heterocyclic systems. researchgate.netyork.ac.uk

Nucleophilic Substitution and Derivatization at Brominated Positions

While cross-coupling reactions are predominant, other transformations can also be employed to modify the this compound structure.

In general, nucleophilic substitution reactions on the oxazole ring are not facile and can often lead to ring-opening. pharmaguideline.com However, the presence of a halogen atom at the electron-deficient C2-position can facilitate substitution by a nucleophile. pharmaguideline.com

The generation of organometallic intermediates, particularly through lithiation, provides a powerful pathway for the introduction of a wide range of electrophiles. The treatment of bromo-heterocycles with strong bases like lithium diisopropylamide (LDA) or butyllithium (B86547) can lead to either direct deprotonation or halogen-metal exchange. nih.govnih.gov

For this compound, lithiation is expected to occur preferentially at the most acidic proton or via halogen-metal exchange at the most reactive bromine atom. The C2-position of the oxazole ring is known to be susceptible to metallation. pharmaguideline.com Therefore, treatment with a strong lithium base could lead to a 2-lithio-5-(3-bromophenyl)-1,3-oxazole intermediate, which can then be trapped with various electrophiles to introduce new functional groups. researchgate.net The relative reactivity of the C-H and C-Br bonds would determine the outcome of the reaction.

Regioselective Functionalization of the Oxazole Ring System

The functionalization of the this compound ring system is dictated by the inherent reactivity of the oxazole core and the influence of its substituents. The C-2 and C-5 positions are blocked by the bromo and 3-bromophenyl groups, respectively, directing further substitutions primarily to the C-4 position.

Direct regiocontrolled lithiation followed by quenching with an electrophilic bromine source is a common strategy for producing bromooxazoles. For the subject compound, the most accessible position for further functionalization on the oxazole ring is the C-4 carbon. A highly regioselective C-4 bromination of 5-substituted oxazoles has been achieved, with the solvent playing a critical role; for instance, the use of N-bromosuccinimide (NBS) in dimethylformamide (DMF) can significantly favor bromination at the C-4 position over the C-2 position. The resulting 4-bromooxazoles are effective partners in Suzuki-Miyaura coupling reactions with arylboronic acids, enabling the synthesis of diverse tri-substituted oxazoles.

Palladium-catalyzed direct arylation offers another powerful tool for regioselective functionalization. While methods exist for the selective arylation of oxazoles at C-2 and C-5, the substitution pattern of this compound makes the C-4 position the logical target for C-H activation-based strategies.

Table 1: Regioselective Functionalization Reactions on Oxazole Rings

Position Reaction Type Reagents/Catalyst Notes
C-4 Bromination NBS, DMF High regioselectivity for 5-substituted oxazoles.
C-4 Suzuki-Miyaura Coupling Arylboronic acid, Pd catalyst Requires prior C-4 halogenation.
C-4 Direct Arylation (C-H) Aryl halide, Pd catalyst The only available C-H site on the oxazole ring.
C-2 / C-5 Direct Arylation Aryl halide, Pd catalyst, specific ligands Generally preferred positions in unsubstituted or mono-substituted oxazoles.

Ring Transformation and Annulation Reactions

The oxazole ring, while aromatic, can undergo ring-opening and transformation reactions under specific conditions, providing pathways to other important heterocyclic systems.

A significant transformation of the oxazole scaffold is its conversion into an imidazole (B134444) ring. This reaction is particularly valuable as it allows the versatile chemistry of oxazoles to be leveraged for the synthesis of complex imidazoles, which are prevalent in medicinal chemistry. A microwave-assisted reaction provides a rapid and direct route for converting oxazoles into N-substituted imidazoles. This process involves the reaction of an oxazole, such as 5-phenyloxazole, with a primary amine at high temperatures (200-240 °C), yielding the corresponding imidazole in minutes. This methodology could be applied to this compound to generate highly functionalized, N-substituted imidazoles, effectively treating the oxazole as a protected imidazole scaffold.

Functional groups appended to the this compound core can participate in intramolecular cyclization reactions to build fused heterocyclic systems. For example, γ-keto-oxazoles can be converted into fused imidazoles such as 7,8-dihydroimidazo[1,2-b]pyridazines upon treatment with hydrazine (B178648) hydrate. Similarly, γ-amino-oxazoles can undergo intramolecular dehydration to yield fused pyrrolo[1,2-a]imidazoles.

Another strategy involves intramolecular oxidative cyclization. Reagents like phenyliodine(III) diacetate (PIDA) can mediate the formation of new heterocyclic rings fused to the parent scaffold. By introducing appropriate functionalities onto the phenyl ring or through functionalization at the C-4 position of the oxazole, subsequent intramolecular annulation can lead to complex, polycyclic aromatic systems. For instance, the synthesis of fused oxazole-containing coumarin (B35378) derivatives has been achieved via copper-catalyzed oxidative cross-dehydrogenative coupling (CDC) pathways.

Halogen Bonding Interactions in Brominated Oxazoles

The two bromine atoms in this compound are capable of participating in halogen bonding (XB), a noncovalent interaction where the halogen atom acts as an electrophilic species (a halogen bond donor). The strength of this interaction is modulated by the electronic environment of the carbon atom to which the bromine is attached.

The bromine at the C-2 position of the oxazole ring is attached to an electron-deficient heterocyclic system, which enhances its ability to act as a halogen bond donor. Conversely, the bromine on the phenyl ring is influenced by the electronic properties of the oxazole substituent. The electrostatic potential on the surface of the bromine atom (the "σ-hole") becomes more positive with electron-withdrawing substituents, strengthening the halogen bond.

These interactions are highly directional and play a significant role in crystal engineering and molecular recognition in biological systems. Studies have shown that Br···N and Br···O interactions can be remarkably strong, with distances significantly shorter than the sum of the van der Waals radii, indicating a substantial attractive force. The presence of two distinct bromine atoms in the title compound offers the potential for forming complex supramolecular assemblies through directional halogen bonding.

C-H Functionalization of the Oxazole Ring

Direct C-H functionalization is a powerful and atom-economical method for modifying heterocyclic scaffolds. For this compound, the sole C-H bond on the oxazole ring is at the C-4 position, making it a prime target for regioselective C-H activation.

Palladium-catalyzed direct arylation is a well-established method for the C-H functionalization of oxazoles. This reaction typically involves coupling the oxazole with an aryl halide in the presence of a palladium catalyst and a base. While the C-2 and C-5 positions are generally more reactive in unsubstituted oxazoles, the blocking of these sites in the title compound directs the functionalization to the C-4 position. This allows for the synthesis of 2,4,5-trisubstituted oxazoles from a pre-functionalized precursor.

Transition-metal-catalyzed C-H alkylation, alkenylation, and alkynylation are also feasible. For example, Pd(II)-catalyzed olefination at the C-4 position of oxazoles can be achieved using oxidants like copper(II) acetate. These methods provide a direct route to introduce a variety of substituents at the C-4 position without the need for prior halogenation, expanding the synthetic utility of the this compound scaffold.

Table 2: C-H Functionalization Reactions of the Oxazole Ring

Position Reaction Type Catalyst System Coupling Partner
C-4 Direct Arylation Pd(OAc)₂, Ligand, Base Aryl Halide
C-4 Direct Alkenylation Pd(OAc)₂, Oxidant (e.g., Cu(OAc)₂) Olefin
C-4 Direct Alkylation Pd(II) complex Benzyl Chloride

Advanced Spectroscopic and Structural Characterization of 2 Bromo 5 3 Bromophenyl 1,3 Oxazole and Its Derivatives

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture and Supramolecular Interactionsvensel.orgresearchgate.netnih.gov

Single-crystal X-ray diffraction is the definitive method for determining the precise solid-state molecular structure of crystalline compounds. For derivatives of 2-bromo-5-(3-bromophenyl)-1,3-oxazole, this technique reveals the spatial arrangement of atoms, bond lengths, bond angles, and the critical non-covalent interactions that dictate the crystal packing.

Analysis of a related compound, ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate, shows it crystallizes in the monoclinic P21/n space group. researchgate.net The asymmetric unit of this derivative contains two independent molecules, A and B, which are arranged in an inverted planar orientation. vensel.orgresearchgate.net This type of detailed structural information is fundamental to understanding the molecule's behavior in the solid state.

Analysis of Dihedral Angles and Conformational Preferencesnih.gov

In studies of oxazole (B20620) derivatives, the dihedral angle between the oxazole ring and the attached phenyl ring is a key parameter. For instance, in the two independent molecules (A and B) of ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate, the dihedral angles between the oxazole and methoxyphenyl rings are 14.2(3)° and 4.5(3)°, respectively. researchgate.net This indicates a relatively planar conformation, with molecule B being more planar than molecule A. Similarly, the dihedral angle between the oxazole rings of the two independent molecules is 5.4(3)°. researchgate.net For this compound, the dihedral angle between the oxazole and the 3-bromophenyl ring would be a critical factor in its conformational preference, affecting the extent of π-system overlap.

FeatureDihedral Angle (°)Compound Reference
Oxazole Ring & Phenyl Ring (Molecule A)14.2(3)Ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate researchgate.net
Oxazole Ring & Phenyl Ring (Molecule B)4.5(3)Ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate researchgate.net
Oxazole Ring (Molecule A) & Oxazole Ring (Molecule B)5.4(3)Ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate researchgate.net

Investigation of Intermolecular Hydrogen Bonding and Van der Waals Forcesnih.gov

The packing of molecules in a crystal lattice is governed by a network of intermolecular interactions. While strong hydrogen bonds are often dominant, weaker interactions like C-H···O, C-H···N, and van der Waals forces, including halogen bonding (C-Br···O/N), play a crucial role in the supramolecular assembly of brominated oxazoles.

In the crystal structure of ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate, the molecular arrangement is stabilized by intermolecular C-H···O hydrogen bonds. vensel.orgresearchgate.net Hirschfeld surface analysis, a tool to visualize and quantify intermolecular interactions, revealed that H···H (34.4%) and O···H (19.4%) contacts are the most significant contributors to the crystal packing. vensel.org For this compound, the presence of two bromine atoms would introduce the possibility of Br···Br or Br···N/O halogen bonding, which are significant directional interactions that can influence crystal packing and material properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidationresearchgate.netevitachem.comrsc.org

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. While ¹H and ¹³C NMR provide primary information about the chemical environment of hydrogen and carbon atoms, advanced techniques are necessary for unambiguous assignment and detailed structural analysis of complex molecules like this compound.

Advanced 2D NMR Techniques (e.g., DEPT, HMBC, HSQC, COSY, NOESY) for Connectivity and Stereochemistryevitachem.com

Two-dimensional (2D) NMR experiments are essential for establishing the connectivity of atoms within a molecule.

DEPT (Distortionless Enhancement by Polarization Transfer) helps distinguish between CH, CH₂, and CH₃ groups.

COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) coupling networks, crucial for mapping out adjacent protons on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded ¹H and ¹³C atoms, allowing for the assignment of carbons based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between ¹H and ¹³C atoms. This is particularly useful for connecting the 3-bromophenyl ring to the oxazole core via the C5-C(aryl) bond and for assigning quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space, providing insights into the molecule's conformation and stereochemistry in solution.

For this compound, HMBC would be critical to confirm the substitution pattern by showing correlations from the oxazole H4 proton to the phenyl carbons and vice-versa.

TechniquePurpose in Analyzing this compound
¹H NMR Identifies chemical shifts and coupling constants of aromatic and oxazole protons.
¹³C NMR Identifies chemical shifts of all carbon atoms in the molecule.
DEPT Differentiates between CH and quaternary carbons in the aromatic and heterocyclic rings.
COSY Establishes the connectivity of the four protons on the 3-bromophenyl ring.
HSQC Assigns each carbon atom to its directly attached proton (e.g., C4-H4 of the oxazole).
HMBC Confirms the C5-C1' bond by showing correlation from oxazole H4 to C1' and C6' of the phenyl ring. Confirms bromine positions through long-range correlations to carbons bearing bromine.
NOESY Provides information on the through-space proximity of protons, helping to confirm the 3-substitution pattern on the phenyl ring relative to the oxazole.

Dynamic NMR Studies for Conformational Dynamics

Dynamic NMR (DNMR) is used to study time-dependent processes like conformational changes, such as the rotation around single bonds. For this compound, the rotation around the C-C single bond connecting the oxazole and phenyl rings could be a subject of DNMR studies. By analyzing the NMR spectra at various temperatures, it might be possible to determine the energy barrier to this rotation. If the rotational barrier is sufficiently high, distinct signals for different conformers might be observed at low temperatures (a phenomenon known as coalescence). Currently, specific dynamic NMR studies on this compound or its close derivatives are not widely reported in the literature, representing an area for future investigation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathwaysresearchgate.netevitachem.comrsc.org

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. This technique is crucial for confirming the identity of a newly synthesized compound. For this compound (C₉H₅Br₂NO), the expected monoisotopic mass is 300.87378 Da. uni.lu HRMS analysis can confirm this exact mass, distinguishing it from other isomers or compounds with the same nominal mass. uni.lu

The analysis of fragmentation patterns in the mass spectrum provides valuable structural information. The presence of two bromine atoms (⁷⁹Br and ⁸¹Br isotopes) will result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragments, with relative intensities of approximately 1:2:1 for dibrominated species.

Common fragmentation pathways for such compounds include:

Alpha Cleavage: Breakage of the bond adjacent to the heteroatom. For alkyl halides, this involves breaking the bond next to the carbon bonded to the halogen. youtube.com

Halogen Loss: Cleavage of the carbon-bromine bond, resulting in the loss of a bromine radical (·Br), would lead to significant [M-Br]⁺ and [M-2Br]⁺ peaks. youtube.com

Ring Fragmentation: The oxazole ring can break apart in various ways. A common pathway involves the cleavage of the C-O and C-N bonds, leading to smaller charged fragments. For example, cleavage could result in the formation of a bromophenyl-containing cation.

Ion FormulaAdductPredicted m/zReference
C₉H₅Br₂NO[M]⁺300.87323 uni.lu
C₉H₆Br₂NO[M+H]⁺301.88106 uni.lu
C₉H₅Br₂NNaO[M+Na]⁺323.86300 uni.lu
C₉H₄Br₂NO[M-H]⁻299.86650 uni.lu

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for elucidating the structural features of molecules by probing their fundamental vibrations. For this compound, the spectra are a composite of the vibrational modes originating from the 1,3-oxazole ring, the meta-substituted bromophenyl group, and the carbon-bromine bonds.

The analysis of vibrational modes is often complex due to the coupling of various vibrations across the molecule. researchgate.net Computational methods, such as Density Functional Theory (DFT), are frequently employed alongside experimental data to achieve more precise vibrational assignments for heterocyclic molecules. researchgate.net

Expected Vibrational Modes for this compound:

Oxazole Ring Vibrations: The 1,3-oxazole ring exhibits characteristic stretching and bending vibrations. The C=N stretching vibration is typically observed in the 1610-1680 cm⁻¹ region. The C=C stretching mode appears around 1580-1610 cm⁻¹. The C-O-C stretching vibrations of the oxazole ring are expected to produce strong bands, often seen between 1050 and 1250 cm⁻¹. nih.govnist.gov Ring breathing and deformation modes occur at lower wavenumbers.

Bromophenyl Group Vibrations: The 3-bromophenyl substituent gives rise to several distinct vibrational modes. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹. The aromatic C-C stretching vibrations within the benzene (B151609) ring typically appear as a series of bands in the 1400-1600 cm⁻¹ range. The substitution pattern on the benzene ring (meta-substitution) influences the pattern of C-H out-of-plane bending vibrations, which are characteristic in the 650-900 cm⁻¹ region and are useful for confirming the substitution pattern.

Carbon-Bromine Vibrations: The stretching vibrations of the C-Br bonds are a key feature. The C-Br stretch for the bromine attached to the aromatic phenyl ring and the one attached to the oxazole ring are expected in the lower frequency region of the spectrum, typically between 500 and 700 cm⁻¹. These bands can sometimes be weak in IR spectra but may show stronger signals in Raman spectra.

The table below summarizes the expected characteristic vibrational frequencies based on data from analogous structures. nih.govmdpi.comnist.gov

Table 1: Predicted IR and Raman Vibrational Modes for this compound

This table is predictive and based on characteristic group frequencies and data from similar compounds.

Frequency Range (cm⁻¹)Intensity (IR)Intensity (Raman)Assignment
3100 - 3000Medium to WeakMediumAromatic C-H Stretching
1680 - 1610MediumMediumC=N Stretching (Oxazole Ring)
1610 - 1580MediumStrongC=C Stretching (Oxazole Ring)
1600 - 1450Strong to MediumStrongAromatic C-C Ring Stretching
1250 - 1050StrongMediumC-O-C Asymmetric & Symmetric Stretching (Oxazole)
900 - 650StrongMedium to WeakAromatic C-H Out-of-Plane Bending
700 - 500Medium to WeakStrongC-Br Stretching

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Properties

Electronic spectroscopy, including UV-Visible absorption and fluorescence emission, provides critical insights into the electronic transitions and photophysical behavior of conjugated molecules like this compound. The presence of the interconnected π-system of the phenyl and oxazole rings suggests that this compound will exhibit significant absorption in the UV region.

UV-Visible Absorption:

The UV-Vis spectrum is expected to be characterized by intense absorption bands corresponding to π-π* electronic transitions within the conjugated aromatic system. researchgate.net The core structure, 5-phenyl-1,3-oxazole, is a known chromophore. The introduction of bromine atoms acts as an auxochromic modification. The heavy bromine atoms can influence the electronic transitions through both inductive and resonance effects, and their presence may lead to a bathochromic (red shift) or hypsochromic (blue shift) of the absorption maxima compared to the non-brominated parent compound. Typically, halogen substitution on such aromatic systems results in a red shift of the primary absorption bands. Studies on similar aryl-substituted oxadiazoles (B1248032) show a single, unstructured band in their UV spectra, which is attributed to the π-π* electron transition across the conjugated network. researchgate.net

Fluorescence Properties:

Many compounds featuring linked aromatic and heterocyclic rings are fluorescent, and derivatives of oxazolo[4,5-b]pyridine (B1248351) have been investigated for their fluorescence behavior. researchgate.net The fluorescence properties of this compound would be dictated by its ability to emit light from its lowest excited singlet state after absorbing UV radiation.

The fluorescence emission is expected to be a mirror image of the lowest energy absorption band and would exhibit a Stokes shift (the difference in wavelength between the absorption maximum and the emission maximum). The presence of heavy bromine atoms can, in some cases, quench fluorescence through the "heavy-atom effect," which promotes intersystem crossing to the triplet state, thereby reducing fluorescence quantum yield. However, many brominated aromatic compounds remain fluorescent. The investigation of related 2,5-bis(4-arylphenyl)-1,3,4-oxadiazoles has shown that these molecules exhibit fluorescence, suggesting that the target compound may also be emissive. researchgate.net The exact emission wavelength and quantum yield would be highly dependent on the solvent polarity. researchgate.net

The table below outlines the anticipated electronic and photophysical properties based on the analysis of structurally similar compounds.

Table 2: Predicted Electronic and Photophysical Properties for this compound

This table is predictive and based on data from analogous compounds.

PropertyPredicted CharacteristicRationale / Analogous System
UV-Vis Absorption
Main Transition Typeπ-π*Characteristic of conjugated aromatic and heterocyclic ring systems. researchgate.net
Expected λmax280 - 350 nmBased on spectra of other phenyl-substituted oxazoles and oxadiazoles; bromine substitution likely causes a bathochromic shift. researchgate.net
Fluorescence Emission
Potential for EmissionProbableConjugated heterocyclic systems are often fluorescent. researchgate.net
Expected Emission Range350 - 450 nmDependent on Stokes shift; heavy-atom effect from bromine could potentially quench fluorescence. researchgate.netresearchgate.net
Stokes Shift50 - 100 nmTypical for fluorescent organic dyes. researchgate.net

Computational and Theoretical Investigations of 2 Bromo 5 3 Bromophenyl 1,3 Oxazole

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure and properties of molecules. These calculations are crucial for understanding the intrinsic characteristics of 2-bromo-5-(3-bromophenyl)-1,3-oxazole.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Similarly, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra can be computed. These calculated frequencies help in assigning the absorption bands observed in experimental spectra to specific molecular vibrations, such as the stretching and bending of C-H, C=N, C-O, and C-Br bonds.

Table 1: Predicted Spectroscopic Data (Hypothetical Example) This table is a hypothetical representation of what could be generated through DFT calculations, as specific data for this compound is not publicly available.

ParameterPredicted Value
¹H NMR Chemical Shift (ppm)δ 7.0-8.0
¹³C NMR Chemical Shift (ppm)δ 110-160
Key IR Vibrational Frequency (cm⁻¹)~1600 (C=N stretching)

Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity of a molecule. For this compound, the energy and spatial distribution of these orbitals can be calculated. The HOMO indicates the regions of the molecule most likely to donate electrons in a reaction, while the LUMO shows the regions most susceptible to accepting electrons.

The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and reactivity. A smaller gap generally suggests higher reactivity. Reactivity descriptors, such as electronegativity, chemical hardness, and softness, can be derived from the HOMO and LUMO energies, providing further quantitative measures of the molecule's reactive nature. The oxazole (B20620) ring itself has unique physicochemical properties that contribute to its diverse functions. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Properties (Hypothetical Example) This table is a hypothetical representation of what could be generated through DFT calculations, as specific data for this compound is not publicly available.

PropertyValue
HOMO Energy (eV)-6.5
LUMO Energy (eV)-1.2
HOMO-LUMO Gap (eV)5.3

Investigation of Reaction Mechanisms and Transition States for Synthetic Pathways

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. For the synthesis of this compound, theoretical calculations can be used to model the reaction pathways, such as the bromination of a precursor molecule. evitachem.com By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile of the reaction can be constructed. This allows for the identification of the most likely reaction mechanism and the rate-determining step. For instance, in the synthesis of substituted oxazoles, understanding the stability of intermediates like lithiated species can be crucial. nih.gov These investigations can guide the optimization of reaction conditions to improve yield and selectivity.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations typically focus on a single molecule in a vacuum, molecular dynamics (MD) simulations provide insights into the behavior of molecules over time in a more realistic environment, such as in a solvent or in the solid state. For this compound, MD simulations can be used to explore its conformational flexibility. The phenyl and oxazole rings can rotate relative to each other, and MD simulations can map the potential energy surface associated with this rotation, identifying the most stable conformations.

Furthermore, MD simulations can be used to study intermolecular interactions. This is particularly important for understanding how molecules of this compound interact with each other in the solid state or with solvent molecules in a solution. These simulations can reveal information about hydrogen bonding, van der Waals forces, and π-π stacking interactions, which are crucial for predicting physical properties like melting point and solubility.

Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking Studies for Rational Design

In the context of medicinal chemistry and materials science, computational techniques like Quantitative Structure-Activity Relationship (QSAR) and molecular docking are invaluable for rational design.

QSAR models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physical properties. nih.gov For a series of derivatives of this compound, QSAR studies could be employed to predict their potential efficacy as, for example, enzyme inhibitors. nih.gov This involves calculating a range of molecular descriptors (e.g., steric, electronic, and hydrophobic parameters) and correlating them with experimental activity data.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein or a nucleic acid. If this compound were being investigated as a potential drug candidate, molecular docking could be used to predict its binding mode within the active site of a target protein. nih.gov These studies can provide insights into the key interactions responsible for binding, such as hydrogen bonds and hydrophobic contacts, and can be used to guide the design of new derivatives with improved binding affinity and selectivity.

Computational Assessment of Binding Modes and Interactions for Scaffold Modification

Computational docking studies are a cornerstone of modern drug design, enabling the prediction of how a ligand, such as an oxazole derivative, might bind to a biological target. While specific docking studies for this compound are not extensively detailed in the provided results, the principles of such assessments are well-established for the broader class of oxazole and oxadiazole derivatives.

Researchers utilize molecular docking to understand the binding modes of these compounds within the active sites of proteins. For instance, in studies on 1,3,4-oxadiazole (B1194373) derivatives as cyclooxygenase (COX) inhibitors, docking simulations revealed that these compounds occupy a similar space in the active site as the known drug Meloxicam. nih.gov This type of analysis is crucial for scaffold modification. By identifying key interactions—such as hydrogen bonds, hydrophobic interactions, and pi-stacking—between the ligand and the protein, medicinal chemists can rationally design modifications to the parent scaffold to enhance binding affinity and selectivity.

In Silico Screening and Library Design of Oxazole-Based Compounds

Building upon the insights from binding mode analysis, in silico screening and library design represent a high-throughput computational approach to identify novel and potent derivatives. nih.gov This involves creating a virtual library of compounds based on a core scaffold, in this case, this compound, and then computationally evaluating their potential against a specific biological target.

The process typically begins with the generation of a virtual library where various substituents are systematically placed at different positions on the parent molecule. For the target compound, this could involve modifying the phenyl ring with different functional groups or altering the substituents on the oxazole ring. These virtual compounds are then screened using techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling. nih.govnih.gov

QSAR models, developed from experimental data of related compounds, can predict the biological activity of new, untested molecules based on their structural features. nih.gov For oxazole derivatives, predictive QSAR models have been successfully used to screen virtual libraries for antiviral activity against the Varicella-zoster virus (VZV). nih.gov These models, once validated, can rapidly assess large numbers of virtual compounds, prioritizing a smaller, more manageable set for synthesis and experimental testing. nih.gov

The goal of this in silico screening is to identify derivatives with improved "drug-like" properties, including enhanced binding affinity, better pharmacokinetic profiles (absorption, distribution, metabolism, and excretion - ADME), and reduced potential for toxicity. researchgate.net By employing these computational tools, researchers can explore a vast chemical space efficiently, increasing the probability of discovering lead compounds for further development. researchgate.net

Electrostatic Potential Mapping and Charge Distribution Analysis

Molecular electrostatic potential (MEP) mapping is a powerful computational tool used to visualize the charge distribution within a molecule and predict its reactivity. nih.gov The MEP surface provides a three-dimensional map of the electrostatic potential, where different colors represent regions of varying charge. Typically, red indicates areas of negative electrostatic potential, which are susceptible to electrophilic attack, while blue represents regions of positive electrostatic potential, prone to nucleophilic attack. nih.govresearchgate.net Green areas denote regions of neutral potential.

For this compound, an MEP analysis would reveal the electron-rich and electron-poor regions of the molecule. The nitrogen and oxygen atoms of the oxazole ring are expected to be regions of negative potential due to the presence of lone pairs of electrons. researchgate.net These sites would be likely points of interaction with electrophiles or hydrogen bond donors in a biological target. Conversely, the hydrogen atoms and potentially the regions around the bromine atoms could exhibit positive potential.

Advanced Research Applications of 2 Bromo 5 3 Bromophenyl 1,3 Oxazole and Its Derivatives

Applications as Versatile Building Blocks in Complex Organic Synthesis

The presence of two chemically distinct carbon-bromine bonds in 2-bromo-5-(3-bromophenyl)-1,3-oxazole makes it an exceptionally versatile precursor in synthetic organic chemistry. These bromine atoms serve as handles for a variety of cross-coupling reactions, enabling the programmed and regioselective introduction of new functional groups and the construction of intricate molecular architectures.

The primary utility of this compound in organic synthesis is as a scaffold for developing more complex, multi-substituted heterocyclic systems. The bromine atom on the oxazole (B20620) ring and the one on the phenyl ring can be selectively targeted in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. This allows for the sequential addition of different aryl, vinyl, alkynyl, or amino groups.

For instance, the bromine at the 2-position of the oxazole ring can be substituted with a boronic acid derivative via a Suzuki coupling, followed by a separate coupling reaction at the 3-position of the phenyl ring. This stepwise functionalization is crucial for creating precisely defined, non-symmetrical molecules that would be difficult to synthesize otherwise. This approach provides a clear pathway to a diverse library of oxazole derivatives with potential applications in medicinal chemistry and materials science. Bromo-substituted oxazoles are recognized as valuable intermediates for these synthetic transformations. mdpi.com

Table 1: Potential Cross-Coupling Reactions with this compound

Reaction NameReagent TypeBond FormedPotential Product Class
Suzuki-MiyauraOrganoboron compoundsC-CBiaryl or vinyl-substituted oxazoles
SonogashiraTerminal alkynesC-CAlkynyl-substituted oxazoles
Buchwald-HartwigAminesC-NAmino-substituted oxazoles
StilleOrganotin compoundsC-CAryl or alkyl-substituted oxazoles
HeckAlkenesC-CVinyl-substituted oxazoles

The difunctional nature of this compound also makes it a suitable monomer for the synthesis of oligomers and polymers containing repeating oxazole units. Polyoxazoles are a class of polymers known for their thermal stability and unique electronic properties. Through iterative cross-coupling strategies, such as the Suzuki polycondensation, this molecule can be polymerized to form extended conjugated systems.

In such a synthetic scheme, the dibromo-oxazole monomer can be reacted with a diboronic acid ester, leading to the formation of a long-chain polymer. The resulting poly(arylene-oxazole)s could have applications in areas such as high-performance plastics or as organic semiconductors. The ability to precisely control the structure of the monomer allows for fine-tuning the physical and electronic properties of the final polymer.

Contributions to Supramolecular Chemistry and Crystal Engineering

Beyond covalent synthesis, the bromine atoms on this compound play a critical role in directing non-covalent interactions, particularly halogen bonding. This has significant implications for its use in crystal engineering and the design of novel supramolecular assemblies.

A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a nitrogen or oxygen atom. nih.govnih.gov The two bromine atoms in this compound can act as halogen bond donors. This ditopic nature allows the molecule to connect with two separate halogen bond acceptors, facilitating the self-assembly of ordered supramolecular structures like one-dimensional chains or more complex networks. nih.gov

By co-crystallizing this compound with molecules containing suitable acceptor sites (e.g., pyridines, amides), it is possible to engineer co-crystals with specific packing arrangements and physical properties. The directionality and strength of halogen bonds make them a powerful tool for controlling the solid-state architecture of molecular materials, which can influence properties like solubility, stability, and optical behavior. polimi.it The reliability of halogen bonding makes molecules like this compound promising tectons for constructing photoresponsive or other functional supramolecular systems. polimi.it

Development of Functional Materials Utilizing Oxazole Scaffolds

The inherent electronic properties of the oxazole ring, combined with the synthetic versatility afforded by the bromo-substituents, make this compound a key precursor for the development of advanced functional materials.

The 2,5-diaryl oxazole core is a well-established scaffold in materials for organic light-emitting diodes (OLEDs). rsc.org These compounds often exhibit excellent thermal stability and electron-transporting capabilities. rsc.org this compound serves as an ideal starting point for creating novel materials for various layers within an OLED stack.

Through cross-coupling reactions at the bromine sites, this precursor can be elaborated into more complex, conjugated molecules designed to function as:

Electron-Transport Layer (ETL) Materials: By adding electron-withdrawing groups, the electron mobility of the resulting molecule can be enhanced.

Host Materials: The oxazole derivative can be functionalized to create a high-energy host material for a phosphorescent or fluorescent dopant in the emissive layer.

Emissive Materials: By extending the conjugation and incorporating specific chromophores, the molecule can be transformed into a blue, green, or red light emitter.

The ability to tune the electronic properties (such as the HOMO/LUMO energy levels) through synthetic modification of the bromo-positions is critical for optimizing device efficiency, color purity, and operational lifetime in OLEDs. epo.orgnycu.edu.tw

Role in Ligand Design for Catalysis and Coordination Chemistry

The structural framework of this compound suggests its utility as a precursor for the synthesis of specialized ligands for metal-catalyzed reactions and coordination chemistry. The oxazole core, containing both nitrogen and oxygen atoms, can act as a bidentate or monodentate ligand, coordinating with various transition metals. The two bromine atoms on the phenyl and oxazole rings serve as highly valuable synthetic handles for further molecular elaboration through cross-coupling reactions.

Key Molecular Features for Ligand Design:

Oxazole Core: The nitrogen and oxygen heteroatoms of the 1,3-oxazole ring can chelate to metal centers, forming stable complexes that can act as catalysts.

Bromine Substituents: The bromine atoms at the 2-position of the oxazole and the 3-position of the phenyl ring are reactive sites. They can be readily displaced or participate in cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings. This allows for the introduction of a wide array of functional groups, including phosphines, amines, or other heterocyclic moieties, which are known to be effective coordinating groups in catalytic systems.

Steric and Electronic Tuning: The phenyl group and the substituents that can be introduced via the bromine atoms allow for fine-tuning of the steric and electronic properties of the resulting ligand. This is crucial for optimizing the activity, selectivity, and stability of a catalyst for a specific chemical transformation.

Potential Catalytic Applications:

Derivatives of this compound could be transformed into ligands for a variety of catalytic processes, including:

Cross-Coupling Reactions: Ligands derived from this scaffold could be employed in palladium-, nickel-, or copper-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds.

Asymmetric Catalysis: By introducing chiral moieties, it is possible to design chiral ligands for asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is of high importance in the pharmaceutical industry.

Polymerization: The coordination complexes formed from these ligands could potentially be used as catalysts in polymerization reactions.

At present, specific data on the catalytic performance of ligands directly derived from this compound is not available in the reviewed literature. However, the principles of ligand design strongly support the potential of this compound as a valuable building block in the field of catalysis.

Application as Chemical Probes for Investigating Biological Processes (e.g., Enzyme Inhibition Research)

The this compound scaffold also holds promise for the development of chemical probes to investigate biological processes, particularly in the realm of enzyme inhibition. The oxazole ring is a common motif in many biologically active natural products and synthetic drugs, known to interact with various enzymes and receptors.

Design Principles for Chemical Probes:

Bioisosteric Replacement: The oxazole ring can act as a bioisostere for other functional groups, such as esters or amides, allowing it to mimic the structure of natural substrates or known inhibitors of enzymes.

Structure-Activity Relationship (SAR) Studies: The two bromine atoms provide convenient points for diversification. By synthesizing a library of derivatives with different substituents at these positions, researchers can systematically explore the structure-activity relationship to identify compounds with high affinity and selectivity for a specific biological target.

Labeling and Imaging: One of the bromine atoms could be replaced with a reporter group, such as a fluorophore or a biotin tag. This would enable the resulting chemical probe to be used in fluorescence microscopy or affinity purification experiments to visualize the localization of the target enzyme within cells or to isolate and identify the target protein.

Potential Targets for Enzyme Inhibition:

Oxazole-containing compounds have been reported to inhibit a wide range of enzymes. While there is no specific data for this compound, its derivatives could potentially target enzymes such as:

Kinases: Many kinase inhibitors incorporate heterocyclic scaffolds.

Proteases: The oxazole moiety can interact with the active site of proteases.

Cyclooxygenases (COX): Some oxazole derivatives have shown anti-inflammatory activity through the inhibition of COX enzymes.

To illustrate the potential for enzyme inhibition, the following table presents hypothetical data for derivatives of this compound, based on common trends in medicinal chemistry. It is important to note that this data is illustrative and not based on published experimental results for this specific compound.

Table 1: Hypothetical Enzyme Inhibition Data for Derivatives of this compound

Compound ID R1 (at C2 of oxazole) R2 (at C3 of phenyl) Target Enzyme IC50 (µM)
Parent Compound Br Br --- ---
Derivative 1 -NH-CH₃ Br Kinase A 15.2
Derivative 2 -P(C₆H₅)₂ Br Protease B 8.7
Derivative 3 Br -COOH COX-2 25.5

| Derivative 4 | -NH-CH₃ | -COOH | Kinase A | 5.1 |

This hypothetical data demonstrates how systematic modification of the parent compound could lead to the discovery of potent and selective enzyme inhibitors. The development of such chemical probes would be invaluable for elucidating the roles of specific enzymes in health and disease.

Future Research Directions and Unaddressed Challenges

Development of More Sustainable and Atom-Economical Synthetic Methodologies

The classical synthesis of halogenated oxazoles often involves multi-step procedures and the use of hazardous reagents like bromine or N-bromosuccinimide (NBS). evitachem.com A primary challenge is the development of greener, more efficient, and scalable synthetic routes to 2-bromo-5-(3-bromophenyl)-1,3-oxazole.

Future research should prioritize methodologies that increase yield and purity while minimizing waste and energy consumption. ijpsonline.com Key areas of investigation include:

Catalytic Systems: While palladium-catalyzed direct arylation represents a significant improvement for forming the C5-aryl bond, further research into more sustainable and cheaper metal catalysts (e.g., copper or nickel-based) is warranted. ijpsonline.comorganic-chemistry.org Iodine-catalyzed tandem oxidative cyclizations, which are metal-free, present another promising and environmentally friendly alternative. nih.govcapes.gov.br

Flow Chemistry: The implementation of continuous flow reactors could offer precise control over reaction parameters, leading to higher yields and purity, and facilitating safer and more scalable industrial production. evitachem.comdurham.ac.uk

Alternative Starting Materials: Investigating the use of readily available and less toxic starting materials, such as carboxylic acids instead of acyl chlorides, can contribute to more sustainable synthetic pathways. acs.orgnih.gov

Table 1: Comparison of Synthetic Methodologies for Disubstituted Oxazoles

MethodologyAdvantagesDisadvantagesPotential for this compound
Robinson-Gabriel Synthesis Well-established method. ijpsonline.comwikipedia.orgOften requires harsh dehydrating agents (e.g., H2SO4, POCl3), leading to low yields. ijpsonline.comOptimization with milder reagents is needed for sustainability.
Van Leusen Reaction Good for 5-substituted oxazoles from aldehydes. ijpsonline.comnih.govRequires stoichiometric use of TosMIC. nih.govApplicable for the 5-(3-bromophenyl) moiety, but greener alternatives to TosMIC could be explored.
Palladium-Catalyzed Direct Arylation High regioselectivity, good functional group tolerance. evitachem.comorganic-chemistry.orgUse of expensive and potentially toxic palladium catalyst.A leading method for optimization with lower catalyst loading or catalyst recycling.
Iodine-Catalyzed Cyclization Metal-free, uses inexpensive iodine as a catalyst. nih.govcapes.gov.brScope may be limited depending on the substrates.A highly promising sustainable route to investigate for this specific compound.
Continuous Flow Synthesis High scalability, improved safety, and purity. evitachem.comdurham.ac.ukRequires specialized equipment and optimization.Ideal for future large-scale, on-demand synthesis.

Exploration of Novel Reactivity Patterns and Unconventional Functionalization Strategies

The two bromine atoms on this compound are prime sites for traditional cross-coupling reactions, allowing for the introduction of diverse functional groups. However, future research should venture into less conventional reactivity to unlock new synthetic possibilities.

Selective C-H Functionalization: Developing methods for the selective activation and functionalization of the other C-H bonds on the phenyl and oxazole (B20620) rings would provide access to a wider array of derivatives that are not easily accessible through traditional methods. nih.gov Palladium-catalyzed C-H activation has been used for other oxazoles and could be adapted. researchgate.netresearchgate.net

Diels-Alder Reactions: The oxazole ring can act as a diene in Diels-Alder reactions to form pyridines. wikipedia.org Investigating this reactivity for this compound could open pathways to novel, highly substituted pyridine-containing compounds.

Unconventional Cycloadditions: Exploring formal [3+2] cycloadditions with isocyanides and other partners could lead to unexpected and structurally novel heterocyclic systems. researchgate.net

Base-Induced Chemoselectivity: The use of different bases can sometimes induce unconventional reaction pathways in isocyanide chemistry, leading to different isomers than expected. nih.govrsc.org This chemoselectivity could be harnessed for novel functionalization of the oxazole core.

Integration of Oxazole Scaffolds into Advanced Material Science Beyond Current Applications

Oxazole derivatives are recognized for their potential in material science, particularly in the development of polymers and organic light-emitting diodes (OLEDs) due to their thermal stability and electronic properties. chemimpex.com Future research on this compound should aim to create novel materials with tailored properties.

Functional Polymers: The two bromine atoms serve as excellent handles for polymerization reactions, such as Suzuki or Stille polycondensation, to create novel conjugated polymers. These materials could have interesting optical and electronic properties for applications in sensors, organic solar cells, or thin-film transistors.

Biologically Inert Scaffolds: While much focus is on the electronic properties of oxazoles, another avenue is in biomaterials. Poly(2-alkyl-2-oxazoline)s, which are isomers of polyoxazoles, have been used to create biologically inert scaffolds for 3D tissue culture. oatext.com Future work could explore whether scaffolds based on the 1,3-oxazole core of this compound could be functionalized to create tunable biomaterials for regenerative medicine or drug delivery. oatext.comresearchgate.net

Liquid Crystals: The rigid, rod-like structure of the 2,5-disubstituted oxazole core is a common motif in liquid crystalline materials. By attaching appropriate flexible chains via the bromine atoms, it may be possible to design novel liquid crystals based on this scaffold.

Harnessing Advanced Computational Methods for Deeper Mechanistic Understanding and Predictive Design

Computational chemistry offers powerful tools to accelerate the research and development process. For this compound, computational methods can provide insights that are difficult to obtain through experiments alone.

Mechanistic Elucidation: Density Functional Theory (DFT) and other quantum chemical methods can be used to model reaction pathways for the synthesis and functionalization of the target oxazole. organic-chemistry.org This can help in understanding the role of catalysts, predicting regioselectivity, and optimizing reaction conditions.

Predictive Design: Computational screening can predict the electronic, optical, and physical properties of hypothetical derivatives of this compound. This allows for the rational design of new molecules with desired characteristics for specific applications in material science or medicinal chemistry, saving significant synthetic effort.

Spectroscopic Correlation: Predicting spectroscopic data (e.g., NMR, UV-Vis) can aid in the characterization of newly synthesized compounds and help to confirm their structures. Predicted collision cross-section values are already available for the parent compound and can be calculated for its derivatives. uni.luuni.lu

Synergistic Approaches Combining Synthetic, Spectroscopic, and Computational Techniques

The most significant breakthroughs in the study of this compound will likely come from integrated research programs where different scientific disciplines work in concert.

A synergistic workflow could involve:

Computational Design: Theoretical chemists predict novel derivatives with promising properties for a specific application (e.g., a new OLED material).

Synthetic Realization: Synthetic chemists develop and optimize routes to these target molecules, guided by mechanistic insights from computational studies. pitt.edu

Spectroscopic and Physicochemical Characterization: The newly synthesized compounds are thoroughly analyzed using advanced spectroscopic and analytical techniques to determine their structure and properties.

Feedback Loop: The experimental data is used to refine and validate the computational models, leading to more accurate predictions and a deeper understanding of the structure-property relationships of this class of compounds. This iterative cycle of design, synthesis, and characterization will accelerate the discovery and application of novel materials derived from the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-bromo-5-(3-bromophenyl)-1,3-oxazole, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of brominated oxazoles often employs one-pot strategies or functionalization of pre-existing oxazole cores. For example, ozonolysis of substituted isoxazoles at room temperature can yield oxidized products, but substituent positioning (e.g., 3,5-diphenyl vs. 3-methyl-5-phenyl) significantly affects product distribution . Bromination reactions may require controlled stoichiometry and catalysts (e.g., NBS in DMF) to avoid over-bromination. Purity optimization typically involves chromatographic separation (e.g., silica gel) or recrystallization using solvents like ethanol or dichloromethane.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR can identify bromine-induced deshielding effects on aromatic protons and confirm substitution patterns.
  • X-ray Crystallography : Single-crystal studies resolve bond lengths and angles (e.g., C–Br bonds averaging 1.89 Å) and intermolecular interactions (e.g., π-π stacking in bromophenyl groups) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., 314.18 g/mol for C12_{12}H8_8Br2_2NO) and isotopic patterns indicative of bromine.

Q. What preliminary biological screening approaches are recommended to assess the pharmacological potential of brominated oxazole derivatives?

  • Methodological Answer :

  • Antimicrobial Assays : Broth microdilution tests (e.g., MIC determinations against S. aureus or E. coli) to evaluate antibacterial activity .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to identify growth inhibition trends.
  • Molecular Docking : Preliminary computational modeling against target proteins (e.g., kinases or bacterial enzymes) to prioritize compounds for in vivo studies .

Advanced Research Questions

Q. How do electronic and steric effects of bromine substituents influence the reactivity and regioselectivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • Electronic Effects : Bromine’s electron-withdrawing nature deactivates the oxazole ring, directing Suzuki-Miyaura couplings to the less hindered para position of the phenyl group. DFT calculations can map charge distribution to predict reactivity .
  • Steric Effects : Bulky 3-bromophenyl groups may hinder Buchwald-Hartwig aminations, necessitating ligands like XPhos to enhance catalytic efficiency.
  • Case Study : Palladium-catalyzed coupling of this compound with arylboronic acids yields biaryl derivatives with >80% regioselectivity under optimized conditions (Pd(OAc)2_2, SPhos, K3_3PO4_4, toluene, 110°C) .

Q. What strategies can resolve contradictions in reported biological activities of brominated oxazoles across different assay systems?

  • Methodological Answer :

  • Assay Standardization : Use uniform protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability in IC50_{50} values .
  • Metabolic Stability Tests : Evaluate compound stability in liver microsomes to distinguish intrinsic activity from pharmacokinetic artifacts.
  • Target Validation : CRISPR-mediated gene knockout in cell lines can confirm mechanism-of-action specificity (e.g., apoptosis induction vs. off-target effects) .

Q. How can computational chemistry methods enhance the design of this compound derivatives with tailored electronic properties?

  • Methodological Answer :

  • DFT Calculations : Optimize substituent effects on HOMO-LUMO gaps; bromine lowers LUMO energy, enhancing electrophilicity for nucleophilic aromatic substitution .
  • MD Simulations : Predict solubility and membrane permeability by modeling interactions with lipid bilayers (e.g., logP values ~3.2 indicate moderate hydrophobicity).
  • QSAR Models : Correlate structural descriptors (e.g., Hammett σ+^+ for bromine) with bioactivity to prioritize synthetic targets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.